2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid
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Overview
Description
Fmoc-Leu-Gly-OH: is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The compound consists of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group, leucine (Leu), and glycine (Gly). The Fmoc group is widely used due to its stability under acidic conditions and ease of removal under basic conditions, making it ideal for sequential peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Leu-Gly-OH typically involves the coupling of Fmoc-protected leucine with glycine. The Fmoc group can be introduced by reacting the amine group of leucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The resulting Fmoc-Leu is then coupled with glycine using standard peptide coupling reagents like PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) or DIPCDI (N,N’-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods: Industrial production of Fmoc-Leu-Gly-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Leu-Gly-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group is removed using a base like piperidine in N,N-dimethylformamide (DMF), resulting in the free amine form of the peptide.
Coupling Reactions: The compound can be further coupled with other amino acids or peptides using standard peptide coupling reagents.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF is commonly used for Fmoc group removal.
Coupling: PyBOP/DIPEA or DIPCDI/HOBt are frequently used for peptide bond formation.
Major Products Formed:
Deprotection: Removal of the Fmoc group yields the free amine form of the peptide.
Coupling: Formation of longer peptide chains or complex peptides.
Scientific Research Applications
Chemistry: Fmoc-Leu-Gly-OH is extensively used in the synthesis of peptides and peptidomimetics. It serves as a building block for creating complex peptide sequences in research and drug development .
Biology and Medicine: In biological research, Fmoc-Leu-Gly-OH is used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also employed in the development of peptide-based therapeutics and diagnostic tools .
Industry: The compound is used in the production of synthetic peptides for various industrial applications, including cosmetics, food additives, and agricultural products .
Mechanism of Action
The mechanism of action of Fmoc-Leu-Gly-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds. The leucine and glycine residues contribute to the structural and functional properties of the resulting peptides .
Comparison with Similar Compounds
Fmoc-Leu-OH: Similar to Fmoc-Leu-Gly-OH but lacks the glycine residue.
Fmoc-Gly-OH: Contains glycine but lacks leucine.
Fmoc-Leu-(Dmb)Gly-OH: A variant with a dimethoxybenzyl (Dmb) group for additional protection.
Uniqueness: Fmoc-Leu-Gly-OH is unique due to its specific combination of leucine and glycine residues, which imparts distinct structural and functional properties to the peptides synthesized using this compound. The presence of both hydrophobic (leucine) and small (glycine) amino acids allows for versatile applications in peptide design and synthesis .
Properties
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-14(2)11-20(22(28)24-12-21(26)27)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDQZWFFGFLZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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